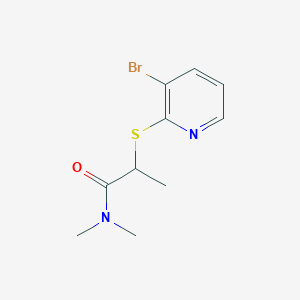
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide, also known as BCTC, is a chemical compound that has been widely studied for its potential use as a painkiller. It belongs to the family of pyrazole carboxamides and has a unique structure that makes it a promising candidate for further research.
Mechanism of Action
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide blocks the activity of the TRPA1 ion channel by binding to a specific site on the channel. This prevents the channel from opening and allows for the inhibition of pain signals. The TRPA1 channel is also involved in other physiological processes, such as inflammation and oxidative stress, which may explain the potential use of this compound in the treatment of other conditions.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of pain signals, the reduction of inflammation, and the prevention of oxidative stress. It has also been shown to have an effect on the immune system, which may be relevant to its potential use in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide is its specificity for the TRPA1 ion channel, which allows for targeted inhibition of pain signals. However, its use in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
Future Directions
There are several potential future directions for research on 4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide. These include:
1. Further studies on the mechanism of action of this compound and its potential use in the treatment of other conditions, such as asthma and cancer.
2. Development of new derivatives of this compound that may have improved efficacy and reduced toxicity.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of pain and other conditions.
Synthesis Methods
The synthesis of 4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 4-bromo-1,3-cyclohexadiene with hydrazine hydrate to form 4-bromo-N-cyclohex-3-en-1-ylhydrazine. This intermediate is then reacted with ethyl acetoacetate to obtain 4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxylic acid. The final step involves the conversion of the acid to the amide using thionyl chloride and ammonia.
Scientific Research Applications
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use as a painkiller, particularly for neuropathic pain. It has been shown to block the activity of a specific ion channel, known as TRPA1, which is involved in the sensation of pain. This compound has also been studied for its potential use in the treatment of other conditions, such as asthma and cancer.
properties
IUPAC Name |
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-8-6-12-14-9(8)10(15)13-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWUGUUIJBGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)C2=C(C=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)
![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)


![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)


![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)